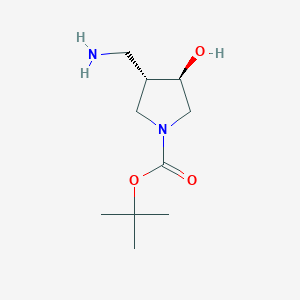

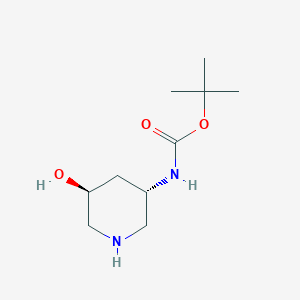

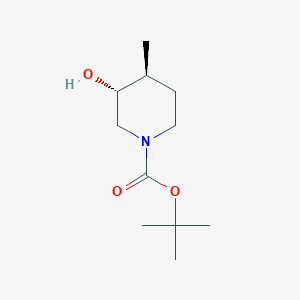

tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Overview

Description

The compound “tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the aminomethyl, hydroxy, and carboxylate groups. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl lithium or other tert-butoxide reagents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the aminomethyl and hydroxy groups on adjacent carbons. The carboxylate group would likely be on the nitrogen of the pyrrolidine ring, and the tert-butyl group could be on any of the carbons .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aminomethyl and hydroxy groups could potentially participate in a variety of reactions, including nucleophilic substitutions or eliminations. The carboxylate group could act as a weak acid, and the tert-butyl group could influence the steric environment of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar carboxylate, aminomethyl, and hydroxy groups could increase its solubility in polar solvents .Scientific Research Applications

Mechanistic Studies and Synthetic Methodologies

- Alkoxide Anion Triggered Group Migration: A study detailed a fast N→O tert-butyloxycarbonyl (Boc) group migration mechanism involving an unusual nine-membered cyclic transition state. This process underscores the compound's utility in complex synthetic transformations Xue & Silverman, 2010.

Enzyme-catalyzed Kinetic Resolution

- Enzymatic Resolution of Chiral Centers: The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was presented, resulting in a new method with E = 40 enantioselectivity. This highlights the compound's significance in chiral synthesis and the preparation of enantiomerically pure compounds Faigl et al., 2013.

Intermediate for Biologically Active Molecules

- Synthesis of Key Intermediates: Research into tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, involved this compound in essential metabolic cycle processes, demonstrating its role in biosynthesis pathways Qin et al., 2014.

Chiral Auxiliary Applications

- Dynamic Kinetic Resolution: The use of 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution was explored, showcasing the compound's utility in stereoselective carbon-carbon bond formation, which is pivotal in synthesizing biologically active compounds Kubo et al., 1997.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to be involved in various chemical transformations, which could potentially influence the pharmacokinetics of the compound .

Result of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence the overall effects of the compound .

Action Environment

The synthesis of similar compounds has been improved using flow microreactor systems, suggesting that the reaction environment can significantly influence the efficiency and sustainability of the process .

properties

IUPAC Name |

tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)